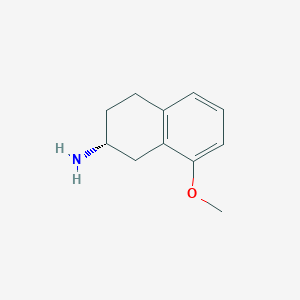

(R)-(+)-8-Methoxy-2-aminotetralin

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKOHSCTEHZRRT-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C[C@@H](CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Classical and Racemic Synthesis Approaches

The traditional route to obtaining enantiomerically pure (R)-(+)-8-Methoxy-2-aminotetralin begins with the synthesis of a racemic mixture of the compound, which is then separated into its individual enantiomers. This process involves the preparation of a key intermediate, amination to form the racemic amine, and subsequent resolution.

Starting Materials and Reaction Sequences (e.g., 8-methoxy-1-tetralone)

A common and crucial starting material for the synthesis of 8-methoxy-2-aminotetralin (B3041847) is 8-methoxy-1-tetralone. researchgate.netccsenet.org The synthesis of this key intermediate can be achieved through various named organic reactions. researchgate.net One established method involves a Stobbe condensation reaction between m-methoxybenzaldehyde and dimethyl succinate. researchgate.net The resulting product undergoes hydrolysis and hydrogenation to form a diacid, which is then subjected to bromination and cyclization with sulfuric acid to yield a bromotetralone intermediate. researchgate.net The final steps involve decarboxylation and catalytic hydrogenation to furnish 8-methoxy-1-tetralone. researchgate.net

Once the 1-tetralone (B52770) is obtained, it serves as the precursor to the tetralin scaffold. The general strategy often involves the conversion of this tetralone into the corresponding racemic 2-aminotetralin.

Amination Strategies

With the tetralone precursor in hand, the next critical step is the introduction of the amine group at the C2 position. Reductive amination is a primary strategy for converting ketones and aldehydes into amines. libretexts.orgorganic-chemistry.org This two-part reaction first involves the nucleophilic addition of an amine source, such as ammonia (B1221849), to the carbonyl group of the tetralone, forming an imine intermediate. libretexts.org This intermediate is then reduced to the final amine using a variety of reducing agents. libretexts.org

Commonly used reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄) organic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN) libretexts.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) libretexts.org

Hydrogen gas (H₂) over a metal catalyst (e.g., Nickel) libretexts.orgorganic-chemistry.org

While classical methods like the Gabriel synthesis, which utilizes potassium phthalimide (B116566) to form primary amines from alkyl halides, are established routes for amine synthesis, reductive amination of the corresponding tetralone is a more direct approach for this specific target. libretexts.org

Resolution of Racemic Mixtures

The synthesis of the racemic 2-aminotetralin necessitates a resolution step to isolate the desired (R)-(+)-enantiomer. This separation is typically limited to a maximum theoretical yield of 50% for the desired enantiomer. whiterose.ac.uk

Diastereomeric Salt Formation with Chiral Acids: A widely used method for resolving racemic amines is the formation of diastereomeric salts using a chiral resolving agent, often a chiral acid. nih.gov For aminotetralins, chiral acids such as tartaric acid or mandelic acid are employed. The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, like a hot ethanol/water mixture. As the solution cools, the diastereomeric salt of one enantiomer, being less soluble, selectively crystallizes and can be separated by filtration. Subsequent treatment of the isolated salt liberates the pure enantiomer. This technique has been shown to yield aminotetralin derivatives with high enantiomeric purity (e.g., 99.7% ee).

Enzymatic Methods: Enzymatic resolution presents a highly selective and environmentally friendly alternative to classical chemical methods. rsc.org Lipases are a class of enzymes capable of selectively catalyzing the acylation of one enantiomer in a racemic amine mixture, allowing the unreacted desired enantiomer to be separated. For instance, Candida antarctica lipase (B570770) B (CALB) is an enzyme used for such resolutions. Another enzymatic approach involves aminotransferases, which can produce a single enantiomer of an aminotetralin from the corresponding tetralone with high selectivity.

| Resolution Method | Description | Key Reagents/Enzymes |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral acid. The differing solubilities of the salts allow for separation via crystallization. | Chiral acids (e.g., (S)-mandelic acid, tartaric acid). |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of the racemic mixture, allowing for separation. | Lipases (Candida antarctica lipase B), (S)-aminotransferases. |

Enantioselective Synthesis Strategies

To overcome the inherent 50% yield limitation of classical resolution, enantioselective synthesis methods have been developed to directly produce the desired (R)-enantiomer. These strategies employ chiral information from the start to guide the stereochemical outcome of the reaction.

Chiral Pool Approaches (e.g., L-Aspartic Acid)

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-Aspartic acid is a notable chiral pool starting material for the asymmetric synthesis of 2-aminotetralin derivatives. ntnu.no This approach involves a multi-step reaction sequence that transfers the inherent chirality of L-aspartic acid to the final tetralin product. While challenges can arise in certain steps, such as ring-closing cyclizations, this strategy ensures that racemization is not a significant issue, leading to products with high enantiomeric excess (e.g., 97-99% ee). ntnu.no

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis is a powerful method that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. frontiersin.orgamanote.com

Biocatalytic Methods: Enzymes are also used as catalysts in enantioselective synthesis. Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze the asymmetric reductive amination of a ketone to a chiral amine with high selectivity. researchgate.net This biocatalytic method has become a significant industrial approach for producing chiral amines. researchgate.net

| Enantioselective Strategy | Description | Key Reagents/Catalysts |

| Chiral Pool Synthesis | Utilizes a chiral starting material from nature to build the target molecule. ntnu.no | L-Aspartic Acid. ntnu.no |

| Catalytic Asymmetric Reductive Amination | Direct conversion of a tetralone to a chiral amine using a chiral catalyst. | Chiral Iridium complexes, R-(+)-α-phenylethylamine. google.com |

| Biocatalysis | Use of enzymes to catalyze the enantioselective transformation. researchgate.net | Imine Reductases (IREDs), Reductive Aminases (RedAms). researchgate.net |

Asymmetric Aziridination of 1,2-Dihydronaphthalenes (e.g., Copper, Rhodium, Ruthenium Catalysis)

Asymmetric aziridination of prochiral alkenes, such as 1,2-dihydronaphthalene (B1214177) derivatives, represents a powerful strategy for the enantioselective synthesis of chiral amines. This method involves the formation of an aziridine (B145994) ring across the double bond, which can subsequently be opened to yield the desired 2-aminotetralin structure. Various transition metal catalysts are employed to achieve high levels of stereocontrol.

Copper Catalysis: Copper-based catalytic systems are frequently used for the aziridination of alkenes. acs.orgnih.gov The mechanism often involves a nitrene transfer from a source like (N-(p-toluenesulfonyl)imino)phenyliodinane (PhINTs) to the alkene. cmu.edu Kinetic studies on the aziridination of 1,2-dihydronaphthalene have shown that the reaction is zero-order in the alkene, indicating that the rate-determining step is the formation of a metallonitrene species. cmu.edu Chiral ligands, such as bisoxazolines and diimines, are used to induce enantioselectivity in the copper-catalyzed reaction. researchgate.net The choice of ligand and copper precursor (Cu(I) vs. Cu(II)) can influence the catalytic cycle and efficiency. acs.org

Rhodium Catalysis: Dirhodium(II) tetracarboxylates have emerged as highly efficient catalysts for asymmetric intermolecular aziridination. nih.govchemistryviews.org By using C4-symmetrical chiral ligands, these catalysts can achieve excellent yields and high enantiomeric excesses (up to 99%) for a range of alkenes, including substituted styrenes and aliphatic olefins. nih.govconicet.gov.ar The reaction typically uses a sulfamate (B1201201) as the nitrene source in the presence of an oxidant. chemistryviews.org A key advantage of some rhodium(II) complexes is their ability to suppress the competing allylic C-H amination reaction. conicet.gov.ar

Ruthenium Catalysis: Chiral ruthenium porphyrins have been noted for their ability to mediate asymmetric nitrogen-atom transfer, including the aziridination of alkenes. nih.gov Furthermore, cationic (salen)ruthenium(VI) nitrido complexes can directly aziridinate alkenes, forming ruthenium(III) aziridine complexes as products. nih.gov Ruthenium-catalyzed asymmetric hydrogenation has also been successfully applied to naphthalenes, demonstrating the utility of ruthenium catalysts in modifying this core structure. dicp.ac.cn

| Catalyst Type | Common Ligands/Precursors | Key Features |

| Copper | Bisoxazolines, Chiral Diimines | Well-studied mechanism; sensitive to ligand choice. |

| Rhodium | Chiral Dirhodium(II) Tetracarboxylates | High efficiency and enantioselectivity (up to 99% ee); low catalyst loadings possible. nih.govchemistryviews.org |

| Ruthenium | Chiral Porphyrins, Salen Complexes | Capable of direct nitrene transfer for aziridination. nih.govnih.gov |

Asymmetric Reductive Amination of Ketones (e.g., Iridium Catalysis)

Direct asymmetric reductive amination (DARA) provides a highly efficient, one-step route to chiral amines from a ketone precursor. This method combines ketone, amine source, and a reducing agent in the presence of a chiral catalyst.

For the synthesis of this compound, the starting material is 8-methoxy-2-tetralone (B1364922). Iridium catalysts, particularly with chiral phosphoramidite (B1245037) ligands, have proven effective for this transformation. nih.gov The process tolerates a wide range of ketones and primary alkyl amines. nih.gov A key advantage is the tunability of the chiral ligands to accommodate specific substrates, enabling the synthesis of various chiral secondary amines with high yields and excellent enantioselectivity. nih.govrsc.org Ruthenium-catalyzed DARA has also been developed as a powerful tool for producing chiral primary amines, utilizing an ammonium (B1175870) salt as the ammonia surrogate. acs.org

Biocatalytic Transformations

Biocatalysis offers sustainable and highly selective methods for synthesizing chiral amines under mild reaction conditions. Enzymes like imine reductases and transaminases are particularly valuable.

Enantioselective Reductive Coupling (e.g., Metagenomic Imine Reductases)

Imine reductases (IREDs) are a family of nicotinamide (B372718) cofactor-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines. manchester.ac.uk This process can be performed as a one-pot reductive amination of a ketone. researchgate.net Metagenomics, which involves harvesting genetic material directly from environmental samples, has become a rich source for discovering novel IREDs with unique properties and diverse substrate scopes. manchester.ac.ukresearchgate.net

A chemoenzymatic route utilizing metagenomic imine reductases has been highlighted as a valuable biocatalytic approach for producing aminotetraline structures. ucl.ac.uk Engineered IREDs have been developed to synthesize various chiral amines, including those with challenging stereocenters, in excellent yields and enantiomeric excess. researchgate.netnih.gov This approach provides a direct and efficient pathway from 8-methoxy-2-tetralone to the target amine.

Stereoselective Transamination (e.g., Transaminase Enzymes)

Transaminase (TAm) enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor, requiring pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. researchgate.net This biocatalytic method is highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. ajpamc.com

The synthesis of both (R)- and (S)-enantiomers of 8-methoxy-2-aminotetraline from 8-methoxy-2-tetralone has been successfully demonstrated using stereocomplementary transaminases. ucl.ac.uk By selecting the appropriate (R)- or (S)-selective enzyme, the desired enantiomer can be produced in high yields (90% for the (S)-isomer) and with excellent enantiomeric excess (>95%). ucl.ac.ukresearchgate.net This divergent strategy allows for efficient, stereoselective access to the target compound and its enantiomer from a single prochiral precursor. ucl.ac.uk

| Biocatalytic Method | Enzyme Class | Precursor | Key Advantage |

| Reductive Coupling | Imine Reductases (IREDs) | 8-Methoxy-2-tetralone | Direct one-pot synthesis of the amine from the ketone. researchgate.net |

| Transamination | Transaminases (TAms) | 8-Methoxy-2-tetralone | Access to both (R) and (S) enantiomers with high stereoselectivity by choosing the appropriate enzyme. ucl.ac.ukresearchgate.net |

Enantioselective Phase-Transfer Catalysis

Enantioselective phase-transfer catalysis is a powerful technique for asymmetric synthesis, particularly for the alkylation of prochiral nucleophiles. In the context of tetralone chemistry, cinchona alkaloid-derived quaternary ammonium salts are often used as catalysts to control the stereochemical outcome. nih.gov

This methodology has been applied to the asymmetric alkylation of 1-methyl-7-methoxy-2-tetralone, a related substrate. nih.govscilit.com The catalyst forms an ion pair with the enolate of the tetralone at the interface of a biphasic system (e.g., organic solvent and aqueous NaOH). This chiral complex then directs the approach of the electrophile from a specific face, resulting in an enantiomerically enriched product. nih.gov While not a direct synthesis of the amino group, this strategy is crucial for establishing the chiral center on the tetralin core, which can then be converted to the final amine product.

Chemical Modifications and Derivatization Strategies

Once synthesized, this compound can undergo various chemical modifications to produce a range of biologically active derivatives. Common strategies focus on the functionalization of the primary amine.

N-Alkylation and N-Acylation: The primary amine is readily alkylated or acylated. For instance, amidation of 8-methoxy-2-aminotetraline leads to compounds like 8-methoxy-2-acetimidotetraline. ucl.ac.uk Reductive amination can be used to introduce N,N-dipropyl groups, a key step in the synthesis of derivatives like 8-OH-DPAT. ucl.ac.uknih.gov

Demethylation: The methoxy (B1213986) group at the 8-position is a common site for modification. It can be demethylated, typically using reagents like hydrobromic acid (HBr), to yield the corresponding 8-hydroxy derivative. ucl.ac.ukacs.org This transformation is critical for creating potent serotonin (B10506) receptor agonists such as 8-OH-DPAT from its methoxy precursor. researchgate.net

These derivatization strategies allow for the systematic exploration of structure-activity relationships (SAR) by modifying both the amine and the aromatic ring substituents, leading to compounds with tailored pharmacological profiles. nih.gov

N-Substitution and Alkylation Patterns

The secondary amine of this compound is a key site for chemical modification, allowing for the introduction of various substituents to modulate its biological activity. N-alkylation is a common transformation, and the nature of the alkyl group can significantly influence the compound's properties.

A notable example is the synthesis of 8-methoxy-2-(di-n-propylamino)tetralin. This transformation is typically achieved by reacting 8-methoxy-2-aminotetralin hydrochloride with n-propyl iodide in the presence of a base such as potassium carbonate tandfonline.com. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. To drive the reaction to completion and favor the formation of the di-substituted product, an excess of the alkylating agent and prolonged reaction times may be necessary tandfonline.com.

The synthesis of radiolabeled derivatives for research purposes also highlights N-alkylation patterns. For instance, the preparation of (±)8-methoxy-2-(N,N-dipropylamino)-[2-³H]tetralin involves the reductive amination of 8-methoxy-2-tetralone with n-propylamine, followed by acylation and reduction iaea.org. This multi-step approach allows for the introduction of a tritium (B154650) label at a specific position.

More complex N-substituents can also be introduced. An example is the synthesis of ¹²⁵I-[8-methoxy-2-[N-propyl-N-(3'-iodo-4'-hydroxyphenyl)-propionamido-N'-propylamino]tetralin], a radioligand for serotonin 5-HT1A receptors. This demonstrates the versatility of the amino group in accommodating larger and more functionalized side chains through amide bond formation and subsequent alkylation nih.gov.

The following table summarizes key N-alkylation patterns for 8-methoxy-2-aminotetralin:

| Alkylating Agent | Base/Conditions | Product | Reference |

| n-propyl iodide | K₂CO₃, acetonitrile | 8-methoxy-2-(di-n-propylamino)tetralin | tandfonline.com |

| n-propylamine/NaCNBH₃ | Reductive amination | 8-methoxy-2-(n-propylamino)tetralin | iaea.org |

Positional Isomerism on the Tetralin Scaffold

The substitution pattern of the methoxy and amino groups on the tetralin scaffold gives rise to several positional isomers, each with potentially distinct chemical and biological properties. The primary isomers of methoxy-2-aminotetralin include the 5-methoxy, 6-methoxy, 7-methoxy, and 8-methoxy derivatives guidechem.com.

The synthesis of a specific positional isomer requires careful selection of starting materials and regioselective synthetic strategies. For instance, the synthesis of 5-methoxy-2-aminotetralin often starts from 1,6-dimethoxynaphthalene, which is subjected to a Birch reduction to yield 5-methoxy-2-tetralone (B30793) . In contrast, the synthesis of the 8-methoxy isomer typically utilizes starting materials that favor substitution at the 8-position.

The position of the methoxy group influences the electronic and steric environment of the aminotetralin molecule, which in turn can affect its reactivity and biological target interactions. Research has shown that even a subtle shift in the methoxy group's position can lead to significant changes in receptor binding affinity and selectivity.

The following table lists the common positional isomers of methoxy-2-aminotetralin:

| Isomer | CAS Number |

| (R)-(+)-5-Methoxy-2-aminotetralin | 105086-92-8 |

| (R)-(+)-6-Methoxy-2-aminotetralin | 177017-68-4 |

| (R)-(+)-7-Methoxy-2-aminotetralin | 121216-43-1 |

| This compound | 127165-18-8 |

| (S)-(-)-5-Methoxy-2-aminotetralin | 105086-80-4 |

| (S)-(-)-6-Methoxy-2-aminotetralin | 177017-69-5 |

| (S)-(-)-7-Methoxy-2-aminotetralin | 121216-44-2 |

| (S)-(-)-8-Methoxy-2-aminotetralin | 127253-44-5 |

Challenges in Synthetic Purity and Regioisomerism

Achieving high synthetic purity and controlling regioisomerism are significant challenges in the preparation of this compound. These challenges arise from the multi-step nature of the synthesis and the potential for the formation of unwanted side products and isomers.

A critical step in the synthesis of many aminotetralins is the preparation of the corresponding tetralone intermediate. The synthesis of methoxy-tetralones can be complicated by the formation of regioisomers and other by-products, which are often difficult to separate. For example, a patented process for the preparation of 5-methoxy-2-tetralone highlights the issue of low selectivity and purification difficulties when using high-temperature reduction methods google.com. This suggests that the synthesis of 8-methoxy-2-tetralone, a key precursor for 8-methoxy-2-aminotetralin, may face similar challenges in controlling the regioselectivity of the reactions.

Furthermore, once the racemic aminotetralin is synthesized, the separation of the desired (R)-enantiomer from the (S)-enantiomer is a crucial and often challenging step. Chiral resolution, for instance, by forming diastereomeric salts with a chiral acid, is a common method. However, this process can be low-yielding and requires careful optimization of crystallization conditions to achieve high enantiomeric excess . An alternative is the use of chiral chromatography, which can provide excellent separation but may be less practical for large-scale synthesis iaea.org.

The potential for the formation of regioisomers during the introduction of the methoxy group onto the naphthalene (B1677914) or tetralin ring system is another significant hurdle. The directing effects of existing substituents on the aromatic ring can lead to a mixture of products that are challenging to separate due to their similar physical properties. This necessitates the use of highly regioselective reactions or efficient purification techniques to isolate the desired 8-methoxy isomer in high purity.

Receptor Pharmacology and Molecular Interactions

Serotonin (B10506) Receptor Systems

The compound shows significant interaction with the serotonin system, particularly the 5-HT1 receptor family.

(R)-(+)-8-Methoxy-2-aminotetralin acts as a potent agonist at the 5-HT1A receptor. researchgate.netresearchgate.net Agonists at this receptor, such as the prototypical compound 8-OH-DPAT, typically bind preferentially to the G-protein-coupled state of the receptor, leading to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine (B11128) monophosphate (cAMP) formation. nih.govnih.gov This signaling cascade is a hallmark of 5-HT1A receptor activation. nih.gov The interaction of agonists with the 5-HT1A receptor is sensitive to guanine (B1146940) nucleotides like GTPγS, which uncouples the receptor from its G-protein, resulting in a shift to a lower affinity binding state. nih.gov

Stereochemistry plays a critical role in the activity of 8-Methoxy-2-aminotetralin (B3041847) at 5-HT1A receptors. The (R)-enantiomer, this compound, generally functions as a full agonist, capable of inducing a robust receptor response. researchgate.net In contrast, the (S)-enantiomer, (S)-(-)-8-Methoxy-2-aminotetralin, typically behaves as a partial agonist or even an antagonist depending on the specific cellular environment. For the related compound 8-OH-DPAT, the (R)-enantiomer also demonstrates greater agonistic activity than the (S)-enantiomer in electrophysiological and physiological assays. nih.gov Specifically, (R)-(+)-8-OH-DPAT was found to be about twice as potent as its (S)-counterpart in suppressing the firing of hippocampal neurons. nih.gov However, other studies have reported that both enantiomers of 8-OH-DPAT have equipotent functional activity at 5-HT1A receptors, highlighting the complexity and assay-dependent nature of these findings. nih.govacs.org

This compound and its analogs exhibit varied affinities for other 5-HT1 receptor subtypes. The 5-HT1 receptor family, which includes 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F subtypes, shares high sequence homology, making the development of subtype-specific ligands challenging. nih.govif-pan.krakow.pl

For the related compound 8-OH-DPAT, the (R)-enantiomer is more potent at 5-HT1B and 5-HT1D receptors than the (S)-enantiomer, although its affinity for these subtypes is 10- to 20-fold lower than its affinity for the 5-HT1A receptor. nih.govacs.org Studies on various 5-substituted-2-aminotetralins (5-SATs) show that they can have high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors, but essentially no affinity (K_i > 1 μM) for the 5-HT1F subtype. nih.govnih.gov The development of new 2-aminotetralin derivatives has yielded compounds with over 100-fold selectivity for the 5-HT1A receptor over the 5-HT1B and 5-HT1D subtypes. nih.gov

Table 1: Binding Affinity (K_i, nM) of Reference Aminotetralins at Serotonin Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F |

|---|---|---|---|---|

| (R)-8-OH-DPAT | 0.5 nM | 22 nM | 3.7 nM | >1000 nM |

| (S)-8-OH-DPAT | 0.4 nM | 427 nM | 100 nM | >1000 nM |

Data sourced from studies on the prototypical aminotetralin 8-OH-DPAT, illustrating typical binding profiles for this class of compounds. nih.govacs.org

Dopamine (B1211576) Receptor Systems

The 2-aminotetralin scaffold is known to interact with dopamine receptors, particularly the D2 and D3 subtypes. nih.govacs.org (S)-(-)-8-Methoxy-2-aminotetralin has been identified as a partial agonist at dopamine D2 and D3 receptors. The interaction with these receptors is crucial, as D2 and D3 receptors can form heterodimers, creating unique functional properties. researchgate.net The basic nitrogen atom in the aminotetralin structure is thought to be a key interaction point with an aspartate residue in the third transmembrane domain of both D2 and D3 receptors. nih.gov While some aminotetralins show high affinity for both D2 and D3 receptors, others can achieve a degree of selectivity for the D3 subtype. acs.org The functional activity of these compounds at dopamine receptors can be complex, with agonists often promoting high and low-affinity binding states, reflecting the receptor's coupling to G-proteins. nih.gov

Melatonin (B1676174) Receptor Systems

Derivatives of 8-methoxy-2-aminotetralin have been investigated for their activity at melatonin receptors (MT1 and MT2). researchgate.net For instance, 8-methoxy-2-propionamidotetraline (8-M-PDOT) is a known melatonin receptor ligand. nih.gov Research on chiral analogs has shown that the (S)-enantiomer often possesses significantly higher affinity for both MT1 and MT2 receptors, acting as a full agonist, while the (R)-enantiomer is substantially less potent. researchgate.net Antagonism at melatonin receptors has been linked to the prolongation of wakefulness in animal models. vulcanchem.com

Adrenergic Receptor Systems

This compound and its related analogs exhibit notable interactions with the adrenergic receptor system, particularly the α2-adrenergic receptors. These receptors, which include subtypes α2A, α2B, and α2C, are G protein-coupled receptors that play a crucial role in regulating norepinephrine (B1679862) levels in the brain. nih.gov

Research into 5-substituted-2-aminotetralins (5-SATs) has revealed that these compounds can act as partial agonists at α2A-adrenergic receptors while functioning as inverse agonists at α2C-adrenergic receptors. nih.govacs.org This dual activity presents a novel pharmacological profile. nih.govacs.org Specifically, certain 5-SAT analogs demonstrate high potency at both α2A and α2C receptors in mediating the Gαi-mediated inhibition of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). nih.govacs.org

Studies on C(2)-N,N-dipropylamine analogs show a slight preference for the S-enantiomer binding at both α2A and α2C receptors. nih.govacs.org However, these dipropylamine (B117675) analogs generally exhibit lower affinity (10–25-fold less) compared to C(2)-N,N-dimethylamine and pyrrolidine (B122466) analogs at both receptor subtypes. nih.govacs.org Furthermore, the C(2)-N,N-dimethylamine and C(2)-N,N-dipropylamine analogs display a 3–5-fold selectivity for binding to the α2A receptor over the α2C receptor. nih.govacs.org

The related compound, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a well-known 5-HT1A receptor agonist, also demonstrates activity at α2-adrenoceptors. researchgate.netnih.gov The (+)-enantiomer of 8-OH-DPAT shows approximately 10-fold selectivity for the human α2B subtype over the α2A and α2C subtypes. researchgate.net Functional assays have confirmed that (+)-8-OH-DPAT acts as a partial agonist at both human α2A and α2B-adrenoceptors. researchgate.net In guinea-pig submucous plexus neurons, 8-OH-DPAT has been shown to be a selective antagonist of α2-adrenoceptors. nih.gov

Table 1: Adrenergic Receptor Binding Profile

| Compound | Receptor Subtype | Activity | Affinity (pKi) | Reference |

|---|---|---|---|---|

| (+)-8-OH-DPAT | hα2B | Partial Agonist | ~7 | researchgate.net |

| (+)-8-OH-DPAT | hα2A | Partial Agonist | <6 | researchgate.net |

| (+)-8-OH-DPAT | hα2C | Partial Agonist | <6 | researchgate.net |

| (S)-(-)-8-OH-DPAT | hα2A, hα2B, hα2C | Weak Affinity | <6 | researchgate.net |

| 8-OH-DPAT | α2 (guinea-pig) | Antagonist | pA2 = 6.9-7.2 | nih.gov |

Other Receptor and Enzyme Targets

Beyond its interaction with adrenergic receptors, this compound and its derivatives have been investigated for their effects on other significant biological targets.

Cytochrome P450 Enzymes (e.g., CYP51 Inhibition)

The 2-aminotetralin scaffold has been identified as a promising structure for the development of novel antifungal agents that target the lanosterol (B1674476) 14α-demethylase (CYP51) enzyme. researchgate.netacs.org CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. acs.orgnih.gov Molecular docking studies have been employed to investigate the mode of action of 2-aminotetralin derivatives with the CYP51 receptor. researchgate.netacs.org

In the context of drug metabolism, cytochrome P450 (CYP) enzymes play a critical role. plos.orgwcrj.net The inhibition of these enzymes, such as CYP2C9, CYP3A4, CYP2D6, and CYP2E1, is a significant factor in drug-drug interactions. plos.orgmdpi.com The development of compounds that can avoid being substrates for various P450 families (including CYP1 through CYP51) is a key consideration in medicinal chemistry to prevent P450-mediated reductions in pharmacological effects. google.com For instance, 8-methoxypsoralen has been identified as a potent inhibitor of CYP2A13. nih.gov

Opioid Receptors (e.g., μ-Selective Affinity)

The aminotetralin structure has been explored for its potential interaction with opioid receptors. nih.gov The μ-opioid receptor (MOR) is a primary target for opioid analgesics and is activated by endogenous peptides like enkephalins and beta-endorphin. wikipedia.orgnih.gov The activation of MOR leads to the inhibition of adenylate cyclase, which lowers cAMP levels. wikipedia.org

Derivatives of 2,6-methano-3-benzazocine, which are structurally related to opiates, have been synthesized with an 8-amino group as a replacement for the typical 8-OH substituent. nih.gov Many of these new analogs have demonstrated high affinity for opioid receptors, with some in the subnanomolar range. nih.gov A high degree of selectivity for μ and kappa opioid receptors over delta receptors has been observed within this series of compounds. nih.gov

DNA Methyltransferase 1

DNA methyltransferase 1 (DNMT1) is an enzyme responsible for maintaining DNA methylation patterns after replication. plos.org This enzyme is a key target in the development of cancer therapies. plos.org DNMT1, along with DNMT3a and DNMT3b, catalyzes the transfer of a methyl group to cytosine residues in DNA. mdpi.com The activity of DNMT1 is linked to histone modifications, highlighting a crosstalk between DNA methylation and histone methylation. mdpi.comrcsb.org For instance, UHRF1 is an accessory protein that facilitates the interaction of DNMT1 with hemimethylated DNA. mdpi.com No direct studies linking this compound to DNMT1 inhibition were found in the provided search results.

Structure Activity Relationship Sar Studies

Stereochemistry as a Determinant of Receptor Selectivity and Efficacy

The stereochemistry at the C2 position of the aminotetralin scaffold is a critical factor in determining the pharmacological profile of these compounds. For 8-methoxy-2-aminotetralin (B3041847), the (R)-enantiomer acts as a full agonist at the 5-HT1A receptor, while the (S)-enantiomer behaves as a partial agonist or antagonist. This stereospecificity highlights the precise three-dimensional arrangement required for optimal receptor interaction and activation. In contrast, the related compound 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) shows no stereochemical preference at 5-HT1A receptors but displays (2R)- over (2S)-stereoselectivity at 5-HT1B and 5-HT1D receptors. nih.govacs.org For 5-substituted-2-aminotetralins (5-SATs), the (S)-stereochemistry at the C2 position generally confers higher affinity at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govacs.org

Impact of Aromatic Substituents on Receptor Affinity

The position of the methoxy (B1213986) group on the aromatic ring significantly influences receptor affinity and selectivity. In the case of (R)-(+)-8-Methoxy-2-aminotetralin, the 8-methoxy group is crucial for its high affinity at 5-HT1A receptors. Replacing the 8-hydroxy group of the potent 5-HT1A agonist 8-OH-DPAT with a methoxy group maintains this affinity, suggesting that the hydrogen-bonding capability of the hydroxyl group is not essential for binding at this position. However, moving the methoxy group to other positions on the aromatic ring can drastically alter the pharmacological profile. For instance, 5,8-dimethoxy substitution in 2-(di-n-propylamino)tetralin results in a weak dopamine (B1211576) agonist with no significant 5-HT activity. researchgate.net Furthermore, studies on other 2-aminotetralin derivatives have shown that substitution at both the 5 and 8 positions generally leads to optimal α1-adrenergic agonist potency. nih.gov

The introduction of halogen atoms onto the aminotetralin scaffold can have profound effects on receptor affinity and selectivity. For example, in a series of dihydroxylated 2-aminotetralins, introducing a chloro substituent at the 8-position of 2-amino-6,7-dihydroxytetralin (ADTN) led to a compound with high selectivity for D1 dopamine receptors. nih.gov Conversely, a chloro substituent at the 5-position markedly decreased D1 receptor affinity. nih.gov In the context of 5-substituted-2-aminotetralins (5-SATs), halogenation of a C5-phenyl substituent can also modulate activity. For instance, a 2'-fluoro substituent on the phenyl ring of a C2-N,N-dimethylamine 5-SAT (FPT) results in a potent α2A-adrenergic receptor agonist. acs.orgnih.gov This highlights the sensitivity of receptor binding pockets to the electronic and steric properties of halogen substituents. nih.gov

Role of Amino Group Substitution Patterns (e.g., Alkylation, Mono- vs. Di-substitution)

Modifications to the amino group at the C2 position play a significant role in tuning the pharmacological properties of aminotetralin derivatives. For 8-hydroxy-2-aminotetralin, N-ethyl or N-propyl substitution results in the most potent 5-HT agonists. researchgate.net Specifically, N,N-dipropyl substitution is often associated with high affinity for dopamine and serotonin (B10506) receptors. researchgate.netrug.nl In the 5-SAT series, substituting the scaffold with an N,N-dipropylamine moiety at the C2 position generally leads to higher affinity across 5-HT1 receptor subtypes compared to analogs with a dimethylamine (B145610) group. nih.govacs.org The size and nature of the N-substituents can influence selectivity. For instance, larger C2 substituents on the 5-SAT scaffold, such as a pyrrolidine (B122466) ring, can increase affinity and functional potency at the 5-HT1A receptor. nih.gov In contrast, smaller substituents like dimethylamine can favor affinity at 5-HT1B and 5-HT1D receptors. nih.gov

Conformational Analysis and Bioactive Conformation Elucidation

The conformation of the tetralin ring system and the orientation of its substituents are crucial for receptor binding. The flexible nature of the tetralin scaffold can make docking studies challenging. Conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols has shown that cis derivatives tend to adopt a conformation where the C1-OH group is pseudoaxial. researchgate.net In contrast, trans-aminoalcohols generally prefer a trans-dipseudoequatorial conformation, which can be stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups. researchgate.net For 5-hydroxy-2-(dipropylamino)tetralin, computational and experimental studies have been used to determine the preferred conformation of the molecule, providing insights into its interaction with dopamine receptors. The bioactive conformation is essential for understanding how these ligands fit into the receptor binding pocket and elicit a biological response.

Comparative SAR with Related Aminotetralin Analogues (e.g., 8-OH-DPAT, 5-SAT)

Comparing the SAR of this compound with its analogs provides a broader understanding of the structural requirements for activity at different receptors.

8-OH-DPAT : This compound is a highly potent and selective 5-HT1A receptor full agonist. wikipedia.org Unlike this compound, the 8-hydroxy group of 8-OH-DPAT can act as a hydrogen bond donor, which is thought to contribute to its high efficacy. However, the methoxy analog retains high affinity, indicating that this hydrogen bond is not strictly necessary for binding. 8-OH-DPAT also exhibits different stereoselectivity at 5-HT1B and 5-HT1D receptors compared to 5-SATs. nih.govacs.org

5-SATs : This class of compounds, characterized by a substituent at the 5-position of the aminotetralin ring, has been extensively studied for its activity at serotonin and adrenergic receptors. nih.govacs.orgacs.orgnih.govnih.gov The nature of the 5-substituent significantly impacts receptor affinity and selectivity. For instance, aromatic groups at the C5 position can confer high potency at 5-HT1A and 5-HT1B receptors. nih.govacs.org The SAR of 5-SATs demonstrates how modifications distal to the core pharmacophore can fine-tune the pharmacological profile, leading to the development of subtype-selective ligands. nih.govacs.orgnih.gov

Interactive Data Table: Comparative Receptor Affinity of Aminotetralin Analogs

| Compound | Primary Target(s) | Key Structural Feature | Receptor Affinity (Ki, nM) | Reference |

| This compound | 5-HT1A | 8-Methoxy group, (R)-stereochemistry | High affinity for 5-HT1A | |

| 8-OH-DPAT | 5-HT1A | 8-Hydroxy group | 5-HT1A: ~0.6 | vulcanchem.com |

| 5-FPT ((2S)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine) | α2A-AR | 5-(2'-fluorophenyl) group, (S)-stereochemistry | α2A-AR: High potency | acs.orgnih.gov |

| ADTN (2-amino-6,7-dihydroxytetralin) | Dopamine D1/D2 | 6,7-Dihydroxy groups | - | nih.gov |

| 8-Chloro-ADTN | Dopamine D1 | 8-Chloro, 6,7-dihydroxy groups | High selectivity for D1 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find statistically significant correlations between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr For aminotetralin derivatives like this compound, which are known to interact with targets such as serotonin receptors, QSAR studies are instrumental in designing new molecules with enhanced potency and selectivity. ijpsonline.comunsw.edu.au

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., binding affinities for the 5-HT1A receptor) is compiled. nih.govacs.org The three-dimensional structures of these molecules are then optimized, often using quantum mechanics methods like Density Functional Theory (DFT), to find their most stable conformation. dergipark.org.tr Subsequently, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., atomic charges), lipophilicity (e.g., logP), and steric or 3D shape parameters. ijpsonline.comresearchgate.net

Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links a selection of these descriptors to the observed biological activity. ijpsonline.commdpi.com A robust QSAR model is characterized by strong statistical metrics, indicating a good fit to the data and high predictive power. mdpi.comnih.gov

For the class of 5-HT1A receptor agonists, which includes aminotetralin analogs, QSAR studies have revealed the importance of a combination of electronic and lipophilic parameters in explaining the variance in receptor binding affinity. ijpsonline.com The models are validated internally using techniques like leave-one-out (LOO) cross-validation and externally by predicting the activity of a separate test set of compounds not used in the model's creation. nih.govacs.orgmdpi.com A validated QSAR model can then be used to virtually screen large chemical libraries to identify new, potentially potent compounds for synthesis and testing. nih.govacs.org

| Standard Error of Estimate (SEE) | Measures the precision of the predictions made by the model. nih.gov | Low value indicates higher precision |

This table provides generalized information on QSAR parameters based on available literature and does not represent a specific model for this compound.

Structural Rules for Absolute Configuration Determination (e.g., "0.2 ppm rule")

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. wikipedia.org For a compound like this compound, the stereocenter at the C-2 position is designated as R (from the Latin rectus, for right) based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org Determining this absolute configuration is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.gov

While X-ray crystallography is a definitive method for determining absolute configuration, it requires a suitable single crystal, which is not always obtainable. wikipedia.org Therefore, other spectroscopic and analytical methods are often employed. These include chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), which are compared against quantum chemical calculations to assign the correct stereochemistry. researchgate.net

For the 2-aminotetralin family of compounds, in-depth NMR (Nuclear Magnetic Resonance) investigations have led to the definition of a novel empirical rule, termed the "0.2 ppm rule," which allows for the determination of the absolute configuration at the C-2 carbon of the tetralin core. acs.orgresearchgate.net This rule was established during the detailed structural analysis of a set of regioisomers and diastereomers encountered during the chemical process development of a novel 2-aminotetralin derivative. acs.org The "0.2 ppm rule" is based on specific differences observed in the NMR chemical shifts of the diastereomeric products, providing a rapid and powerful tool for stereochemical assignment within this specific class of compounds without the need for crystallization or complex chiroptical studies. acs.orgmolaid.com Another common NMR-based method involves derivatizing the chiral compound with a chiral derivatizing agent, which creates diastereomers that can be distinguished by NMR. nih.govbiomolther.org

Table 2: Methods for Absolute Configuration Determination

| Method | Principle | Application to 2-Aminotetralins |

|---|---|---|

| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. wikipedia.org | A definitive but not always feasible method, dependent on crystal quality. |

| Chiroptical Methods (VCD/ECD) | Measures the differential absorption of left and right circularly polarized light, which is compared to theoretical spectra from calculations. researchgate.net | Can be used to establish the absolute configuration in solution. researchgate.net |

| Chiral Derivatization (NMR) | Reaction with a chiral agent to form diastereomers, which have distinct NMR spectra, allowing for assignment. nih.govbiomolther.org | A common and effective technique for chiral amines and alcohols. |

| "0.2 ppm rule" (NMR) | An empirical rule based on specific chemical shift differences observed in the NMR spectra of 2-aminotetralin diastereomers. acs.orgresearchgate.net | A specialized, rapid method developed specifically for determining the C-2 configuration in the 2-aminotetralin family. acs.org |

Computational and Molecular Modeling Investigations

Ligand-Receptor Docking Studies

Ligand-receptor docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor. This technique is instrumental in understanding the binding mechanisms of compounds like 8-MeO-DPAT.

Analysis of Binding Poses and Interaction Modes

Docking studies reveal that the binding of 2-aminotetralin derivatives is highly dependent on the specific receptor subtype and the substituents on the ligand. For instance, in studies involving serotonin (B10506) 5-HT1A receptors, the C(2) amine moiety of aminotetralins typically orients between transmembrane helices (TMs) 3 and 7. nih.gov An essential interaction for aminergic G protein-coupled receptor (GPCR) ligands is the formation of an ionic bond between the basic nitrogen of the ligand and a highly conserved aspartic acid residue at position 3.32 (D3.32). acs.orgnih.gov

The substitution pattern on the aminotetralin scaffold significantly influences binding affinity and selectivity. For example, in studies of 5-substituted-2-aminotetralins (5-SATs) at 5-HT1 receptors, the (S)-stereochemistry at the C(2) position confers a much higher affinity than the (R)-configuration. acs.org The nature of the substituent at the C(5) position can also dictate preference for different receptor subtypes. For example, a phenyl or 2'-fluorophenyl group at C(5) shows no difference in affinity between 5-HT1A and 5-HT1B receptors, whereas a 2'-chlorophenyl group leads to a preference for the 5-HT1B receptor. nih.gov

In the context of α2-adrenergic receptors, docking studies of a related 5-SAT, (2S)-5-(2′-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT), show that the dimethylamine (B145610) moiety docks near the D3.32 residue, forming a crucial ionic bond. nih.govacs.org Furthermore, the fluorophenyl moiety of FPT engages in π-π interactions with a tyrosine residue (Y6.55) and a halogen-hydrogen bond with a serine residue (S5.42) in the α2A-adrenergic receptor. nih.govacs.org However, the binding pose can rotate significantly in the α2C-adrenergic receptor, altering these interactions. nih.gov

| Receptor | Ligand Moiety | Interacting Residue | Interaction Type | Reference |

|---|---|---|---|---|

| 5-HT1A | C(2) Amine | D3.32 | Ionic Bond | acs.orgnih.gov |

| α2A-Adrenergic | Dimethylamine | D3.32 | Ionic Bond | nih.govacs.org |

| α2A-Adrenergic | Fluorophenyl | Y6.55 | π-π Stacking | nih.govacs.org |

| α2A-Adrenergic | 2'-Fluoro | S5.42 | Halogen-Hydrogen Bond | nih.govacs.org |

Receptor Crystal Structure Utilization for Docking Refinement

The availability of high-resolution crystal structures of target receptors has significantly improved the accuracy of docking studies. For instance, the cryo-electron microscopy (cryo-EM) structures of the 5-HT1A and 5-HT1D receptors, along with the crystal structure of the 5-HT1B receptor, have provided a solid foundation for structure-based drug design. nih.govacs.org These structures reveal subtle but important differences in the binding pockets of receptor subtypes, which can be exploited for the design of selective ligands. nih.gov

Similarly, the crystal structures of the D2, D3, and D4 dopamine (B1211576) receptors have been instrumental in understanding ligand binding. mdpi.com Redocking of co-crystalized ligands into these structures serves as a validation for the docking protocols used. mdpi.com The use of multiple receptor templates, such as both the 5-HT1A (PDB: 6G79) and D2 receptor (PDB: 6CM4) crystal structures, allows for the identification of shared pharmacophoric features, which is particularly useful for aminotetralins that may bind to multiple receptor types.

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, accounting for the flexibility of both the ligand and the receptor. This is particularly important for flexible molecules like 2-aminotetralins. MD simulations of up to 1 microsecond have been used to study the interactions of 5-SATs with 5-HT1 and α2-adrenergic receptors, helping to validate and refine the binding poses obtained from initial docking studies. nih.govacs.orgnih.gov These simulations can reveal how the ligand and receptor adapt to each other over time, leading to a more accurate representation of the binding event. nih.govacs.org For example, following MD simulations, the N,N-dimethylamine moiety of FPT was observed to interact closely with the conserved D3.32 residue in 5-HT1 receptor models. acs.org

Free Energy Perturbation (FEP) Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands. diva-portal.orgnih.gov FEP calculations can refine the predictions from docking and MD simulations by quantifying the energetic impact of small chemical modifications. For instance, FEP can be used to predict how changes to the R8 substituent of 8-methoxy-2-aminotetralin (B3041847) derivatives would affect their binding affinity. While powerful, the accuracy of FEP calculations can be sensitive to the initial pose of the ligand and the inclusion of crystallographic water molecules. nih.gov Recent advancements in FEP methodologies have expanded their application to study protein-protein interactions and the effects of mutations on binding affinity. nih.gov

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. nih.govnrel.gov These methods can be used to calculate properties like molecular geometries, vibrational frequencies, and reaction enthalpies. nih.govnrel.gov In the context of drug design, DFT can be used to analyze the electronic properties of a ligand that are important for receptor binding. mdpi.com For example, DFT calculations can help in understanding the charge distribution and electrostatic potential of (R)-(+)-8-Methoxy-2-aminotetralin, which are key determinants of its interaction with receptor binding sites.

In Silico Screening and Lead Optimization Strategies

In silico screening involves the computational evaluation of large libraries of compounds to identify potential hits. nih.gov This approach, combined with lead optimization strategies, is a cornerstone of modern drug discovery. nih.govfrontiersin.org For aminotetralin derivatives, in silico methods can be used to screen for compounds with improved affinity and selectivity for a particular receptor subtype. Lead optimization often involves making small, targeted modifications to a hit compound and then using computational methods to predict the effect of these changes on binding. nih.gov This iterative process of design, synthesis, and testing, guided by computational insights, can significantly accelerate the development of new therapeutic agents.

Preclinical Research Methodologies and Findings

In Vitro Pharmacological Profiling

In vitro studies are fundamental in determining the direct interaction of a compound with its biological targets. For (R)-(+)-8-Methoxy-2-aminotetralin, these have primarily focused on its affinity for and functional activity at various neurotransmitter receptors.

Receptor binding assays are used to determine the affinity of a ligand for a receptor. These assays typically involve a radiolabeled ligand that binds to the receptor, and the test compound's ability to displace this radioligand is measured. The affinity is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Studies have shown that this compound possesses a high affinity for the serotonin (B10506) 5-HT1A receptor. While specific Ki values for the (R)-enantiomer are not always individually reported, the related compound 8-OH-DPAT, which has a similar structure, shows high affinity for the 5-HT1A receptor. vulcanchem.comnih.gov For instance, the (R)-enantiomer of 8-OH-DPAT has a Ki of 0.6 nM for the 5-HT1A receptor. vulcanchem.com The methoxy (B1213986) group in this compound, as opposed to the hydroxyl group in 8-OH-DPAT, can influence metabolic stability.

In contrast, the affinity of this compound for dopamine (B1211576) D2 receptors is significantly lower, with a reported Ki value greater than 10,000 nM, indicating poor binding to this receptor subtype.

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| This compound | Dopamine D2 | >10,000 nM |

| 8-Hydroxy-2-aminotetralin (8-OH-DPAT) | 5-HT1A | 0.6 nM vulcanchem.com |

Functional assays go a step further than binding assays by determining the biological response that occurs when a compound binds to a receptor. These assays can classify a compound as a full agonist, partial agonist, antagonist, or inverse agonist.

This compound has been characterized as a full agonist at the 5-HT1A receptor. This means that it binds to and activates the receptor to its maximal capacity, eliciting a robust biological response. In contrast, its stereoisomer, (S)-(-)-8-Methoxy-2-aminotetralin, acts as a partial agonist or antagonist depending on the specific cellular context.

Functional potency, often measured as the half-maximal effective concentration (EC50), indicates the concentration of a compound required to produce 50% of its maximal effect. While specific EC50 values for this compound are not detailed in the provided search results, the full agonist profile at 5-HT1A receptors is a consistent finding.

| Enantiomer | 5-HT1A Efficacy |

|---|---|

| (R)-8-MeO-DPAT | Full Agonist |

| (S)-8-MeO-DPAT | Partial Agonist/Antagonist |

In Vivo Pharmacological Characterization in Animal Models

In vivo studies are crucial for understanding how a compound behaves in a living organism, taking into account factors like metabolism and distribution.

Receptor occupancy studies measure the proportion of target receptors that are bound by a drug at a given dose and time. This is often determined using techniques like positron emission tomography (PET) or by ex vivo analysis of brain tissue after drug administration. nih.govsygnaturediscovery.com These studies help to establish a relationship between the dose of a drug, the concentration it reaches in the brain, and the extent of its interaction with its target.

While specific receptor occupancy data for this compound is not available in the provided results, studies on similar 5-HT1B receptor ligands have demonstrated the utility of this approach. For example, in studies with other compounds, a dose-dependent inhibition of radiotracer binding is observed, allowing for the calculation of the dose required to occupy 50% of the receptors (ED50). psu.edu This information is vital for linking in vitro binding affinity to in vivo efficacy.

Pharmacodynamic assessments in animal models investigate the physiological and behavioral effects of a compound. For 5-HT1A receptor agonists, a common pharmacodynamic endpoint is the induction of hypothermia in rats. researchgate.net Studies with the related compound, R-8-OH-DPAT, have shown that it induces a decrease in body temperature, which is a measure of its 5-HT1A receptor-mediated effect. researchgate.net

Other behavioral effects associated with 5-HT1A receptor activation in animal models include forepaw treading, flat-body posture, and alterations in locomotor activity. nih.gov These assessments provide a broader understanding of the compound's in vivo functional consequences.

Metabolite Identification and Metabolic Stability Studies

Understanding a compound's metabolic fate is critical for drug development. These studies identify the metabolites formed and assess the compound's stability in the presence of metabolic enzymes.

The methoxy group in this compound is thought to improve its pharmacokinetic stability by reducing oxidative metabolism compared to its hydroxylated analogue, 8-OH-DPAT. Studies on the related compound 8-OH-DPAT have identified major metabolites, including its glucuronide conjugate and an N-despropylated metabolite, which is also excreted as a glucuronide. researchgate.net

Metabolic stability is often assessed by measuring the half-life (t₁/₂) of the compound in liver microsomes. For this compound, a half-life of 4.7 hours has been reported in one source, indicating a moderate level of metabolic stability. vulcanchem.com

In Vitro Metabolite Profiling (e.g., Microsomal, Hepatocyte, and Expressed Enzyme Incubations)

In vitro systems are fundamental tools for predicting the metabolic pathways of a drug candidate. These systems, which include liver microsomes, hepatocytes, and recombinant expressed enzymes, allow for the controlled study of metabolic reactions. srce.hr

Microsomal Incubations: Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. srce.hr Incubating this compound with liver microsomes from different species helps to identify the primary oxidative metabolites. srce.hrnih.gov The process typically involves incubating the compound with microsomes in the presence of a NADPH-regenerating system to support enzymatic activity. srce.hr Samples are taken at various time points to track the disappearance of the parent compound and the formation of metabolites. srce.hr

Hepatocyte Incubations: Isolated hepatocytes provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as transporters. nih.gov Incubating the compound with hepatocytes allows for the identification of both primary metabolites and their subsequent conjugation products (e.g., glucuronides, sulfates). nih.govevotec.com Cryopreserved hepatocytes from various species, including humans, are often used to assess metabolic stability and identify potential human-specific metabolites. nih.gov

Expressed Enzyme Incubations: To pinpoint which specific CYP isoforms are responsible for the metabolism of this compound, incubations with recombinant enzymes expressing individual CYPs are performed. srce.hr This helps in predicting potential drug-drug interactions.

While specific data on the in vitro metabolite profiling of this compound is not extensively detailed in the provided search results, the general methodologies described are standard practice in preclinical drug development. For instance, studies on similar compounds, like 8-methoxy-purine-2,6-dione derivatives, have utilized microsomal models to assess metabolic stability, where the disappearance of the parent compound and the appearance of metabolites are monitored over time. nih.gov

Table 1: Common In Vitro Systems for Metabolite Profiling

| In Vitro System | Key Features | Information Gained |

|---|---|---|

| Liver Microsomes | Rich in Phase I enzymes (CYPs) | Identification of primary oxidative metabolites, metabolic stability. srce.hrnih.gov |

| Hepatocytes | Contain both Phase I and Phase II enzymes, transporters | Comprehensive metabolite profile including conjugation, metabolic stability. nih.govevotec.com |

| Recombinant Enzymes | Express a single, specific drug-metabolizing enzyme | Identification of specific enzymes responsible for metabolism. srce.hr |

Cross-Species Metabolic Comparisons

Comparing the metabolic profiles of this compound across different preclinical species (e.g., mouse, rat, dog, monkey) and humans is a critical step. bioivt.com This comparison helps to:

Identify a preclinical species whose metabolic profile is most similar to humans, making it a suitable toxicological model.

Detect human-specific metabolites that may not be formed in animal models. bioivt.com

Understand interspecies differences in the rates of metabolism, which can influence drug exposure and response. nih.gov

Significant differences in drug-metabolizing enzymes can exist between species. For example, variations in cytochrome P450 (CYP) enzyme expression and activity between rats, mice, and humans can lead to different metabolite patterns. nih.govd-nb.info Studies comparing the metabolism of various compounds in liver and intestinal slices from rats and mice have highlighted these species-dependent differences. rug.nl The ultimate goal is to ensure that the animal models used in safety testing are exposed to a similar range of metabolites as humans. nih.gov

Analytical Techniques for Metabolite Characterization (e.g., High-Resolution Mass Spectrometry, UPLC-QTOF-MS)

The identification and structural elucidation of metabolites heavily rely on advanced analytical techniques.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition of metabolites with high accuracy. researchgate.netmdpi.com This information is crucial for proposing potential metabolic pathways.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This technique combines the high separation efficiency of UPLC with the high mass accuracy and sensitivity of QTOF-MS. mdpi.comnih.gov UPLC separates the complex mixture of parent drug and metabolites, which are then ionized and detected by the QTOF-MS. mdpi.com This allows for the generation of accurate mass data for both the parent ion and its fragment ions, which is essential for structural characterization. researchgate.net The use of UPLC-QTOF-MS has been demonstrated in the analysis of various compounds, including identifying metabolites in complex biological matrices. mdpi.comnih.gov

Modern analytical strategies often employ a combination of these techniques to create a comprehensive metabolic map of a drug candidate. researchgate.net

Preclinical Pharmacokinetic (PK) Studies in Animal Models

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). omicsonline.orghilarispublisher.com Preclinical PK studies in animal models are essential for predicting the human pharmacokinetic profile of a compound. gsconlinepress.com

Absorption, Distribution, and Elimination Profiles

Understanding the ADME properties of this compound is fundamental to its development.

Absorption: This refers to the process by which the drug enters the bloodstream. hilarispublisher.com For orally administered drugs, factors like solubility and permeability play a crucial role. gsconlinepress.com Preclinical studies in animals help determine the extent and rate of absorption. nih.gov

Distribution: Once in the bloodstream, the drug is distributed to various tissues and organs. omicsonline.org The volume of distribution (Vd) is a key parameter that describes the extent of drug distribution in the body. omicsonline.org Plasma protein binding is also a critical factor, as only the unbound fraction of the drug is typically active and available for metabolism and excretion. nih.gov

Elimination: Elimination involves both metabolism (biotransformation) and excretion of the drug and its metabolites from the body. gsconlinepress.com The liver is the primary site of metabolism, while the kidneys are the main organ of excretion. omicsonline.org Clearance (CL) and half-life (t½) are important parameters that quantify the rate of drug elimination. omicsonline.org

Pharmacokinetic studies of related aminotetralin compounds have shown large differences in elimination half-lives between enantiomers, highlighting the importance of stereospecific analysis. researchgate.net

Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship Modeling

PK-PD modeling aims to establish a relationship between the concentration of a drug in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). universiteitleiden.nl This modeling is crucial for:

Understanding the time course of drug action.

Predicting the therapeutic dose and dosing regimen in humans.

Identifying potential biomarkers of drug effect.

For compounds acting on the central nervous system, like this compound which is known to interact with serotonin receptors, PK-PD modeling can link plasma concentrations to specific behavioral or physiological responses. nih.govnih.gov For example, in studies with other 5-HT1A receptor agonists, complex pharmacological effects have been analyzed using indirect physiological response models. researchgate.net These models can help to explain the relationship between drug concentration at the target site and the observed effect. universiteitleiden.nl

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 8-methoxy-purine-2,6-dione |

| (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |

| 5-HT1A |

| Serotonin |

Future Directions and Research Gaps

Development of Novel Aminotetralin Scaffolds

The core structure of 2-aminotetralin is a privileged scaffold in medicinal chemistry, and its derivatization remains a primary strategy for discovering new drug candidates. Future research is increasingly focused on moving beyond simple substitutions to creating fundamentally new aminotetralin-based frameworks with enhanced selectivity and novel functional activities.

A significant area of development involves the synthesis of 5-substituted-2-aminotetralin (5-SAT) analogs. nih.govacs.orgnih.gov Research into this chemotype has demonstrated that modifications at the C5 position of the tetralin ring can profoundly influence receptor affinity and selectivity. For instance, studies have shown that steric extensions at the C5-position can enhance selectivity for the 5-HT₇ receptor over the highly homologous 5-HT₁ₐ receptor. nih.gov Conversely, modifications at the C2-amino position tend to impart higher selectivity for the 5-HT₁ₐ receptor. nih.gov The synthesis of novel 5-SATs has yielded ligands with high affinity (Kᵢ ≤ 1 nM) and significant stereoselectivity, with some compounds showing up to 40-fold selectivity for the 5-HT₁ₐ receptor. nih.gov

Further innovation is being pursued by exploring substitutions at other positions of the tetralin ring. For example, the introduction of a methoxy (B1213986) group at the 3-position has been shown to increase potency at both µ-opioid (MOR) and κ-opioid (KOR) receptors, suggesting that this modification can be used to develop novel scaffolds for opioid receptor antagonists. researchgate.netbath.ac.uk Additionally, research has demonstrated that an oxygen-containing substituent at the 8-position is not an absolute requirement for high affinity at 5-HT₁ₐ sites, opening up possibilities for a wider range of derivatives. nih.gov These findings encourage the exploration of diverse structural modifications to generate aminotetralin-based ligands for a variety of biological targets, including antifungal agents and antagonists for nicotinic acetylcholine (B1216132) receptors. acs.orgthieme-connect.com

The development of these novel scaffolds is not limited to a single target class. The versatility of the aminotetralin core allows for its adaptation to interact with a range of receptors, including serotonin (B10506), dopamine (B1211576), and opioid receptors, by strategically modifying its substitution pattern. researchgate.netnih.govresearchgate.net

Table 1: Influence of Substitution on Receptor Selectivity in 5-Substituted-2-Aminotetralin (5-SAT) Analogs

| Modification Site | Effect on Selectivity | Primary Receptor Target | Reference |

| C5-Position | Steric extensions improve selectivity | 5-HT₇ | nih.gov |

| C2-Amino Position | Steric and hydrophobic extensions impart selectivity | 5-HT₁ₐ | nih.gov |

| C5-Position | Substitution with phenyl or 2'-halophenyl | α₂ₐ-Adrenergic Receptor | nih.gov |

| C5-Position | Substitution with a large naphthyl moiety | Reduced potency at α₂ₐ-Adrenergic Receptor | nih.gov |

Advanced Computational Approaches for Predictive Modeling

The rational design of novel aminotetralin derivatives is increasingly reliant on sophisticated computational methods. These in silico techniques allow for the prediction of ligand-receptor interactions, binding affinities, and functional outcomes, thereby accelerating the drug discovery process and reducing the reliance on exhaustive synthetic efforts.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has proven to be a valuable tool. nih.govutmb.edu By correlating the 3D structural features of a series of ligands with their biological activities, 3D-QSAR models can identify the key steric and electronic properties that govern receptor affinity and selectivity. For the 5-SAT chemotype, 3D-QSAR studies have successfully rationalized how substitutions at the C5 and C2 positions dictate selectivity between 5-HT₁ₐ and 5-HT₇ receptors. nih.gov

Molecular docking and molecular dynamics (MD) simulations provide a more dynamic and detailed view of ligand-receptor interactions at the atomic level. acs.orgnih.govresearchgate.netnih.govresearchgate.netacs.org By docking aminotetralin analogs into homology models or experimentally determined structures of target receptors, researchers can predict binding poses and identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. acs.orgnih.gov For example, docking studies of 5-SATs into 5-HT₁ receptor models have revealed key interactions with specific amino acid residues at positions 3.33, 5.42, and 7.39, which were subsequently validated through site-directed mutagenesis experiments. acs.orgnih.gov MD simulations, which simulate the movement of the ligand and receptor over time, offer insights into the conformational flexibility of the system and the stability of binding modes, further refining the understanding of what drives selective ligand binding. nih.govacs.orgresearchgate.net

These computational approaches are not only explanatory but also predictive. They are being used to design new aminotetralin derivatives with desired properties. For instance, guided by computational and experimental results, researchers have successfully designed and synthesized a new full-efficacy 5-HT₁ₐ agonist with an impressive 100-fold selectivity over 5-HT₁B/₁D receptors. acs.orgnih.gov The integration of these predictive models is essential for navigating the vast chemical space of possible aminotetralin derivatives and prioritizing the synthesis of the most promising candidates.

Table 2: Application of Computational Methods in Aminotetralin Research

| Computational Method | Application | Key Findings/Insights | Reference |

| 3D-QSAR | Rationalize receptor selectivity and stereoselectivity. | Identified steric and hydrophobic features at C2 and C5 positions that determine 5-HT₁ₐ vs. 5-HT₇ selectivity. | nih.gov |

| Molecular Docking | Predict binding poses and identify key ligand-receptor interactions. | Revealed critical interactions with specific residues (e.g., D3.32, Y5.38) in serotonin and adrenergic receptors. | acs.orgnih.govacs.org |

| Molecular Dynamics (MD) Simulations | Assess the stability of binding modes and conformational flexibility. | Used to rationalize experimentally determined receptor selectivity and stereoselective affinity results. | nih.govacs.org |

| Homology Modeling | Create 3D models of receptors for which no experimental structure exists. | Constructed models of human D₂ₐ and D₃ dopamine receptors to understand ligand interactions. | nih.gov |

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets simultaneously. This approach is particularly promising for complex multifactorial diseases where targeting a single pathway may be insufficient. The aminotetralin scaffold, with its inherent ability to interact with multiple aminergic G-protein coupled receptors (GPCRs), is an ideal starting point for the rational design of multi-target ligands.

The prototypical aminotetralin, 8-OH-DPAT, is itself a prime example of a polypharmacological agent, exhibiting activity not only as a potent 5-HT₁ₐ agonist but also at 5-HT₇ receptors. wikipedia.org This cross-reactivity, once considered a liability, is now being viewed as an opportunity. The future of aminotetralin research lies in harnessing this promiscuity to design molecules with carefully curated activity profiles. For example, a compound with dual 5-HT₁ₐ and 5-HT₇ receptor activity might offer unique therapeutic benefits. nih.gov

The design of such multi-target-directed ligands (MTDLs) is a complex challenge that requires a deep understanding of the structure-activity relationships at each of the intended targets. nih.govd-nb.info Computational methods are indispensable in this endeavor. Generative deep learning models are emerging as powerful tools for designing novel molecules that satisfy the pharmacophoric requirements of two or more target binding sites. nih.gov These models can learn from datasets of known single-target and multi-target ligands to generate new chemical entities with a high probability of desired polypharmacology.

Future research will focus on developing aminotetralin-based MTDLs by systematically exploring how different substituents on the scaffold can be combined to fine-tune activity across multiple targets. This could involve creating hybrid molecules that merge the structural features required for interacting with different receptors. The goal is to move beyond accidental cross-reactivity and towards the intentional design of ligands with synergistic or complementary effects, potentially leading to enhanced efficacy or a better side-effect profile compared to single-target agents or drug cocktails. nih.govmdpi.com The development of a novel 5-SAT chemotype that acts as a partial agonist at α₂ₐ-adrenergic receptors while functioning as an inverse agonist at α₂C-adrenergic receptors exemplifies the potential of this approach to achieve unique and potentially beneficial pharmacological profiles. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended to determine enantiomeric purity of (R)-(+)-8-Methoxy-2-aminotetralin, and how should they be validated?

- Methodology : Use chiral high-performance liquid chromatography (HPLC) with a validated column (e.g., Chiralpak® or equivalent) to separate enantiomers. Validate the method by assessing resolution (R > 1.5), retention time reproducibility, and linearity across a concentration range (e.g., 0.1–10 mg/mL). Compare results with reference standards .

- Data Interpretation : Calculate enantiomeric excess (ee%) using peak area ratios. Ensure calibration curves meet R² ≥ 0.98. For validation, include inter-day and intra-day precision tests (RSD < 2%) .

Q. How can researchers synthesize this compound while minimizing racemization?

- Methodology :

Chiral Starting Materials : Use enantiomerically pure precursors (e.g., (R)-α-Methoxyphenylacetic acid derivatives) to avoid racemization during synthesis .

Reaction Conditions : Conduct reactions at low temperatures (0–4°C) and in anhydrous solvents (e.g., THF or DCM) to suppress side reactions.

Monitoring : Track reaction progress via TLC or LC-MS. Isolate intermediates using flash chromatography with silica gel (60–120 mesh) .

- Validation : Confirm stereochemistry via polarimetry and compare optical rotation values with literature data (e.g., [α]D²⁵ = +X°) .

Advanced Research Questions

Q. How should contradictory findings in receptor binding affinity studies for this compound be resolved?

- Methodology :

Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical models (e.g., random-effects meta-regression) to account for variability in assay conditions (pH, temperature) .